2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE
Overview
Description
2-{1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-{[5-(4-ethoxyphenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole is 433.14601278 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized a series of benzothiazole compounds and evaluated their in vitro antimicrobial activity, revealing variable and modest activity against investigated strains of bacteria and fungi. This suggests potential applications of benzothiazole derivatives, including the compound of interest, in developing new antimicrobial agents [Patel, Agravat, & Shaikh, 2011].
Cancer Research
Benzothiazole derivatives have also been investigated for their antitumor properties. One study reported the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxic activity in vitro against human breast cancer cell lines. This highlights the potential of benzothiazole derivatives in cancer research, particularly as candidate agents for breast cancer therapy [Hutchinson et al., 2001].
Enzyme Inhibition
The compound 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a structural relative, was identified as a high-affinity reversible inhibitor of acetylcholinesterase (AChE), though in vivo studies indicated challenges in achieving selective regional brain distribution for imaging studies of AChE. This suggests that modifications to the benzothiazole core structure, such as those in the compound of interest, might offer avenues for the development of enzyme inhibitors with potential therapeutic applications [Brown-Proctor et al., 1999].
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-29-18-9-7-16(8-10-18)21-15-20(26-30-21)24(28)27-13-11-17(12-14-27)23-25-19-5-3-4-6-22(19)31-23/h3-10,15,17H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXWWACOSHSBHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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